molecular formula C20H21FN2O2 B2431121 4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one CAS No. 2380180-38-9

4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B2431121
CAS No.: 2380180-38-9
M. Wt: 340.398
InChI Key: CTDUTUBPYHGECY-UHFFFAOYSA-N
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Description

4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 4-fluorophenylamino group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenylamino Group: This step involves the reaction of the pyrrolidin-2-one core with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of the 4-Methylphenylmethyl Group: The final step involves the alkylation of the intermediate compound with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-Chlorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
  • 4-{2-[(4-Bromophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
  • 4-{2-[(4-Methoxyphenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

Uniqueness

4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-[2-(4-fluoroanilino)acetyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14-2-4-15(5-3-14)12-23-13-16(10-20(23)25)19(24)11-22-18-8-6-17(21)7-9-18/h2-9,16,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDUTUBPYHGECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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